Cas no 1349709-01-8 (2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine)

2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine is a pyrazole-based amine compound featuring a cyclobutyl substituent at the 2-position and a methyl group at the 5-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid cyclobutyl ring enhances conformational stability, while the pyrazole core offers versatility for further functionalization. The amine group at the 3-position provides a reactive handle for derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. This compound is particularly useful in medicinal chemistry for the development of targeted bioactive molecules due to its balanced lipophilicity and molecular rigidity.
2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine structure
1349709-01-8 structure
Product Name:2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine
CAS No:1349709-01-8
MF:C8H13N3
MW:151.208921194077
CID:3164868
PubChem ID:56604371
Update Time:2025-06-10

2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine Chemical and Physical Properties

Names and Identifiers

    • KS-6984
    • 1349709-01-8
    • AKOS017581214
    • 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine
    • DB-421538
    • C93328
    • 2-cyclobutyl-5-methylpyrazol-3-amine
    • CZTSQAJDJOITRC-UHFFFAOYSA-N
    • SCHEMBL1695184
    • MDL: MFCD20233069
    • Inchi: 1S/C8H13N3/c1-6-5-8(9)11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3
    • InChI Key: CZTSQAJDJOITRC-UHFFFAOYSA-N
    • SMILES: N1(C(=CC(C)=N1)N)C1CCC1

Computed Properties

  • Exact Mass: 151.110947427Da
  • Monoisotopic Mass: 151.110947427Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 306.7±22.0 °C at 760 mmHg
  • Flash Point: 139.3±22.3 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine Security Information

2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine Pricemore >>

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Additional information on 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine

Introduction to 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine (CAS No. 1349709-01-8)

2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine is a heterocyclic organic compound characterized by a pyrazole core substituted with a cyclobutyl group at the 2-position and a methyl group at the 5-position. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The molecular structure, featuring a rigid cyclobutyl ring fused with a pyrazole moiety, suggests promising interactions with biological targets, making it a valuable scaffold for drug discovery and development.

The chemical formula of 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine is C₉H₁₁N₃, reflecting its composition of carbon, hydrogen, and nitrogen atoms. The presence of the pyrazole ring, a six-membered aromatic heterocycle with two nitrogen atoms, imparts specific electronic and steric properties to the molecule. These properties are critical in determining its reactivity and binding affinity to biological receptors. The cyclobutyl substituent at the 2-position introduces conformational rigidity, which can enhance binding specificity, while the methyl group at the 5-position may influence electronic distribution and metabolic stability.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases, cancer, and neurological disorders. The pyrazole core is well-documented for its pharmacological versatility, with numerous derivatives already approved or in clinical trials for their therapeutic effects.

The synthesis of 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine involves multi-step organic reactions, typically starting from readily available precursors such as cyclobutanone derivatives and methyl-substituted hydrazines. The key step in the synthesis is the formation of the pyrazole ring through condensation reactions, followed by functionalization to introduce the cyclobutyl and methyl groups. Optimization of reaction conditions is crucial to achieve high yields and purity, ensuring suitability for downstream applications.

One of the most compelling aspects of 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine is its potential as a lead compound for developing novel therapeutics. Researchers are exploring its derivatives to enhance pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, structural modifications aimed at improving selectivity over off-target interactions are being investigated to minimize side effects.

In vitro studies have demonstrated promising results regarding the biological activity of 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine. For instance, preliminary assays indicate that certain derivatives may inhibit inflammatory pathways by modulating cytokine production and signaling cascades. Furthermore, preclinical studies in cell culture models have shown potential anti-proliferative effects against cancer cell lines, suggesting its utility in oncology research.

The development of new synthetic methodologies for 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine is an active area of research. Transition-metal-catalyzed reactions and green chemistry approaches are being explored to improve efficiency and sustainability. These innovations not only facilitate the production of this compound but also contribute to broader advancements in synthetic organic chemistry.

The regulatory landscape for compounds like 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine is evolving in response to increasing demand for novel therapeutic agents. Regulatory agencies emphasize rigorous safety and efficacy testing before approval for clinical use. However, early-stage research suggests that this compound holds promise for addressing unmet medical needs in various therapeutic areas.

Future directions in the study of 2-Cyclobutyl-5-methyl-2H-pyrazol-3-ylamine include exploring its interactions with complex biological systems using advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide deeper insights into its mechanism of action and help guide further optimization efforts.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 2-Cyclobutyl-5-methyl-2H-pyrazol-3-yamine. AI-driven platforms predict molecular properties and potential biological activities with high accuracy, enabling researchers to prioritize compounds for experimental validation efficiently.

In conclusion, 2-Cyclobutyl -5 -methyl - 1 H -pyrazol - 3 - ylamine (CAS No .1349709 -01 -8 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with promising preclinical data , position it as a valuable candidate for further development . Continued research efforts will likely uncover new therapeutic applications , reinforcing its importance in modern medicine . p >

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